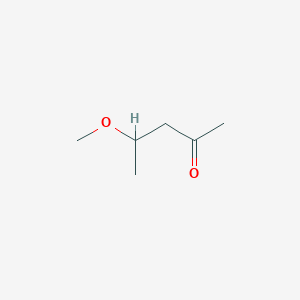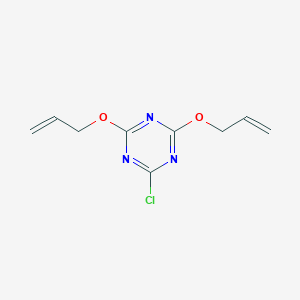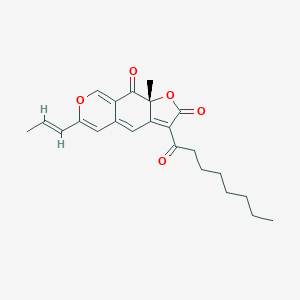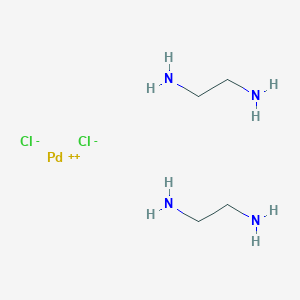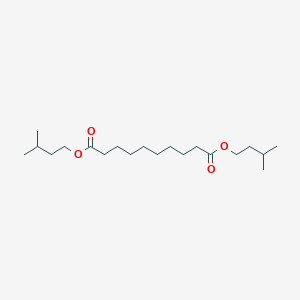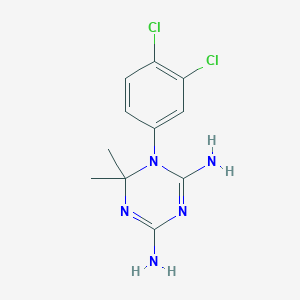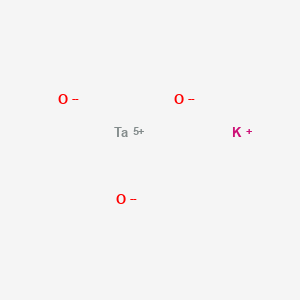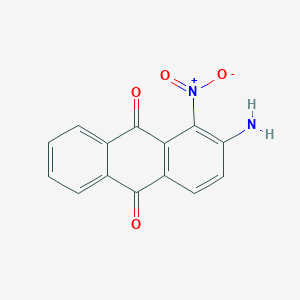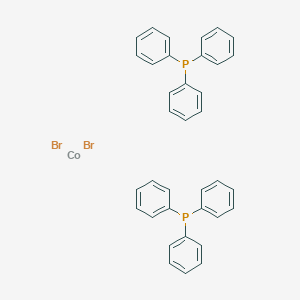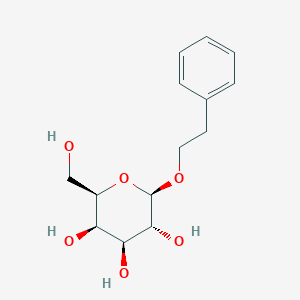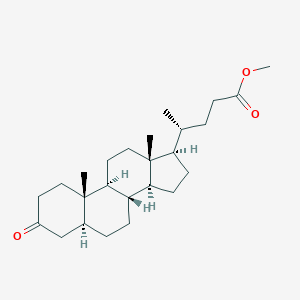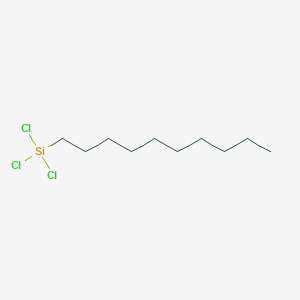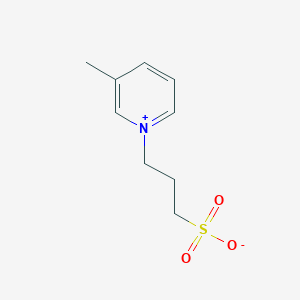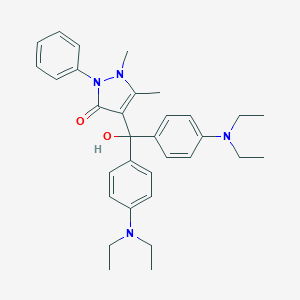
Chromethylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromethylpyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrazole ring and a chromenyl group. Chromethylpyrazole has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. In
Aplicaciones Científicas De Investigación
Chromethylpyrazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, Chromethylpyrazole has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. In agriculture, Chromethylpyrazole has been found to exhibit antimicrobial properties, making it a potential candidate for the development of new pesticides. In industry, Chromethylpyrazole has been found to exhibit fluorescent properties, making it a potential candidate for the development of new materials.
Mecanismo De Acción
The mechanism of action of Chromethylpyrazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and oxidative stress. Chromethylpyrazole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Chromethylpyrazole has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Chromethylpyrazole has also been found to exhibit antimicrobial properties against a range of bacterial and fungal pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chromethylpyrazole has several advantages for lab experiments, including its ease of synthesis and its relatively low cost. It is also a stable compound that can be easily stored and transported. However, Chromethylpyrazole has some limitations for lab experiments, including its limited solubility in water and its potential toxicity at high concentrations. Researchers should take these limitations into consideration when designing experiments involving Chromethylpyrazole.
Direcciones Futuras
There are several future directions for research on Chromethylpyrazole. One area of research is the development of new drugs based on Chromethylpyrazole for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Another area of research is the development of new pesticides based on Chromethylpyrazole for the control of bacterial and fungal pathogens. Additionally, further studies are needed to fully understand the mechanism of action of Chromethylpyrazole and its potential applications in various fields.
Métodos De Síntesis
Chromethylpyrazole can be synthesized through a variety of methods, including the reaction of 3-formylchromone with hydrazine hydrate, followed by the reaction with various substituted benzaldehydes. Another method involves the reaction of 3-formylchromone with substituted hydrazines, followed by the reaction with substituted benzaldehydes. The synthesis of Chromethylpyrazole is a relatively simple process and can be easily scaled up for large-scale production.
Propiedades
Número CAS |
13153-59-8 |
|---|---|
Nombre del producto |
Chromethylpyrazole |
Fórmula molecular |
C32H40N4O2 |
Peso molecular |
512.7 g/mol |
Nombre IUPAC |
4-[bis[4-(diethylamino)phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C32H40N4O2/c1-7-34(8-2)27-20-16-25(17-21-27)32(38,26-18-22-28(23-19-26)35(9-3)10-4)30-24(5)33(6)36(31(30)37)29-14-12-11-13-15-29/h11-23,38H,7-10H2,1-6H3 |
Clave InChI |
CFQVSWONYIFCRM-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)(C3=C(N(N(C3=O)C4=CC=CC=C4)C)C)O |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)(C3=C(N(N(C3=O)C4=CC=CC=C4)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B81125.png)
